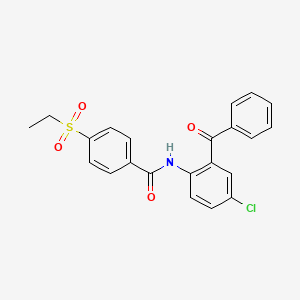

N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide, also known as BCS-370, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Scientific Research Applications

- N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide has demonstrated anti-inflammatory effects. Researchers have explored its potential in mitigating inflammation-related conditions, such as arthritis, dermatitis, and inflammatory bowel diseases. Mechanistically, it may modulate cytokine production or inhibit specific enzymes involved in the inflammatory cascade .

- Investigations into this compound’s anticancer potential have revealed promising results. It may interfere with cancer cell proliferation, induce apoptosis (programmed cell death), or inhibit angiogenesis (the formation of blood vessels that nourish tumors). Researchers are particularly interested in its impact on specific cancer types, including breast, lung, and colon cancers .

- N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide has been studied for its use in PDT—a noninvasive cancer treatment. In PDT, a photosensitizer (like this compound) is activated by light, generating reactive oxygen species that selectively destroy cancer cells. Its unique structure makes it a potential candidate for targeted PDT applications .

- Chemists appreciate the versatility of this compound in organic synthesis. It serves as a building block for creating more complex molecules due to its benzamide and sulfonyl moieties. Medicinal chemists explore modifications to enhance its pharmacological properties, aiming for improved drug candidates .

- N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide exhibits insecticidal and fungicidal activities. Researchers investigate its potential as an environmentally friendly alternative to conventional pesticides. It may disrupt insect or fungal cell membranes, leading to their demise .

- Preliminary studies suggest that this compound might have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers explore its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Activity

Anticancer Properties

Photodynamic Therapy (PDT)

Organic Synthesis and Medicinal Chemistry

Insecticidal and Fungicidal Properties

Neuroprotective Effects

properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO4S/c1-2-29(27,28)18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIWZOJENGYVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2562182.png)

![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)

![1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine](/img/structure/B2562191.png)

![N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2562198.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride](/img/structure/B2562199.png)

![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562201.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)